8Z-Tetradecen-1-ol
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Overview
Description
8Z-Tetradecen-1-ol, also known as (8Z)-8-Tetradecen-1-ol, is an organic compound with the molecular formula C14H28O. It is a long-chain unsaturated alcohol with a double bond at the 8th position in the Z-configuration. This compound is commonly found in nature and is often used in the synthesis of pheromones and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
8Z-Tetradecen-1-ol can be synthesized through various methods. One common approach involves the reduction of the corresponding aldehyde or ester. For instance, the reduction of 8Z-Tetradecenal using sodium borohydride (NaBH4) in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding unsaturated aldehyde or ester. This process typically employs catalysts such as palladium on carbon (Pd/C) under mild conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
8Z-Tetradecen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Acetic anhydride (Ac2O), pyridine
Major Products Formed
Oxidation: 8Z-Tetradecenal, 8Z-Tetradecenoic acid
Reduction: Tetradecan-1-ol
Substitution: 8Z-Tetradecen-1-yl acetate
Scientific Research Applications
8Z-Tetradecen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8Z-Tetradecen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as mating and aggregation . The compound’s unsaturated nature allows it to participate in various biochemical pathways, influencing its reactivity and biological activity .
Comparison with Similar Compounds
8Z-Tetradecen-1-ol can be compared with other similar compounds, such as:
8Z-Tetradecen-1-yl acetate: This compound is the acetate ester of this compound and is also used in pheromone synthesis.
11-Tetradecen-1-ol: Another unsaturated alcohol with a double bond at the 11th position, used in similar applications.
Tetradecan-1-ol: The saturated analog of this compound, lacking the double bond, which affects its reactivity and applications.
This compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H28O |
---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(Z)-tetradec-8-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h6-7,15H,2-5,8-14H2,1H3/b7-6- |
InChI Key |
USXIHYYSGSBNAK-SREVYHEPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCO |
Canonical SMILES |
CCCCCC=CCCCCCCCO |
Origin of Product |
United States |
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